N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its quinazoline core, substituted with dimethoxyphenyl and dimethoxy groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethoxyphenylacetonitrile with suitable reagents can yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core into dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares a similar phenyl ethyl structure but differs in the core structure.
N-[2-(3,4-dimethoxyphenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide: Another related compound with additional methoxy groups.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine is unique due to its quinazoline core, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-24-16-6-5-13(9-17(16)25-2)7-8-21-20-14-10-18(26-3)19(27-4)11-15(14)22-12-23-20/h5-6,9-12H,7-8H2,1-4H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECYXZZAYWHQKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=NC3=CC(=C(C=C32)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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